

Calcitriol Impurity D: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Calcitriol Impurities D

CAS No.: 103656-40-2

Cat. No.: B195312

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calcitriol Impurity D, a notable impurity in the synthesis of Calcitriol, the active form of vitamin D3. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and its known biological activities, offering a valuable resource for researchers in drug development and quality control.

Core Chemical and Physical Data

Calcitriol Impurity D, also identified as 24-Homo-1,25-dihydroxyvitamin D3, is a critical compound to monitor during the manufacturing of Calcitriol. Its presence can impact the purity, and consequently, the safety and efficacy of the final drug product.

Parameter	Value	Reference
CAS Number	103656-40-2	[1][2]
Molecular Weight	430.66 g/mol	[1]
Molecular Formula	C ₂₈ H ₄₆ O ₃	[1]

Analytical Methodology: Quantification of Calcitriol Impurity D

The accurate quantification of Calcitriol Impurity D is paramount for ensuring the quality of Calcitriol active pharmaceutical ingredients (APIs) and formulated drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose. Below is a representative experimental protocol based on established methods for the analysis of Calcitriol and its related substances.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To detect and quantify Calcitriol Impurity D in a Calcitriol sample.

1. Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 μm particle size)
- Mobile Phase: A gradient mixture of water, methanol, and acetonitrile. Tetrahydrofuran may also be included.
- Flow Rate: Typically 1.0 mL/min
- Column Temperature: Maintained at 50°C

- Detection Wavelength: 264 nm for Calcitriol and its impurities

3. Preparation of Solutions:

- Standard Solution: Prepare a standard solution of Calcitriol Impurity D of a known concentration in the mobile phase or a suitable solvent.
- Sample Solution: Dissolve a precisely weighed amount of the Calcitriol sample in the mobile phase or a suitable solvent to achieve a target concentration.

4. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time and response factor for Calcitriol Impurity D.
- Inject the sample solution.
- Identify the peak corresponding to Calcitriol Impurity D in the sample chromatogram based on its retention time relative to the standard.
- Quantify the amount of Calcitriol Impurity D in the sample by comparing its peak area to that of the standard.

5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

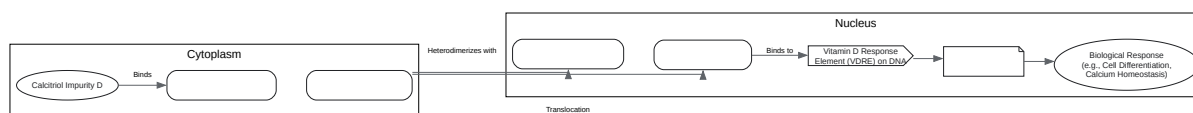
Biological Activity and Signaling Pathway

Calcitriol Impurity D, as an analog of Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Research has indicated that while it shares the same general mechanism of action as Calcitriol, its potency in specific biological processes can differ.

Notably, 24-Homo-1,25-dihydroxyvitamin D₃ has been found to be more potent than Calcitriol in inducing the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes. In

terms of calcium metabolism, it exhibits similar activity to Calcitriol in stimulating intestinal calcium transport but is less active in mobilizing calcium from bone.

The signaling pathway for Calcitriol Impurity D is initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately leads to the physiological responses associated with vitamin D signaling.



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Caption: Signaling pathway of Calcitriol Impurity D via the Vitamin D Receptor.

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References

- [1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Vitamin D Receptor Signaling and Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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